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3-Methylguanine - 2958-98-7

3-Methylguanine

Catalog Number: EVT-298798
CAS Number: 2958-98-7
Molecular Formula: C6H7N5O
Molecular Weight: 165.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Methylguanine (3-MeG) is an alkylated form of guanine, a purine nucleobase found in DNA and RNA. [, , , , , , ] It is a minor product of DNA alkylation by agents like dimethyl sulfate and N-methyl-N-nitrosourea. [, , , , ] Its presence in DNA is considered a cytotoxic lesion, and its repair is crucial for cellular survival. [, , , ]

7-Methylguanine

Compound Description: 7-Methylguanine is a methylated purine base primarily formed by the alkylation of guanine at the N7 position. [] This compound is considered a major product of DNA damage by methylating agents. [] Various DNA glycosylases, including AlkA and Tag from Escherichia coli and those found in mammalian cells, have been shown to excise 7-Methylguanine from DNA, indicating its role in mutagenesis and carcinogenesis. [, , , , , , , , , , ]

Relevance: 7-Methylguanine is structurally similar to 3-Methylguanine, differing only in the position of the methyl group on the purine ring. While both are products of DNA alkylation, studies indicate that 3-Methylguanine is excised at a slower rate compared to 7-Methylguanine by certain DNA glycosylases like MAG from Saccharomyces cerevisiae and AlkA from Escherichia coli. [] This difference in excision rates suggests distinct biological roles and repair mechanisms for these two methylated guanines.

3-Methyladenine

Compound Description: 3-Methyladenine is generated by the alkylation of adenine at the N3 position. [] This compound is recognized as a highly cytotoxic DNA lesion, and its repair is crucial for cell survival following alkylation damage. [, ] 3-Methyladenine is primarily removed from DNA by 3-methyladenine DNA glycosylases, including AlkA and Tag from E. coli and AAG from mammalian cells. [, , , , , , ]

Relevance: Although structurally different from 3-Methylguanine, 3-Methyladenine shares a critical similarity as both are N-alkylated purines. [] They are both recognized and excised by several DNA glycosylases, including the mammalian AAG and the E. coli AlkA and Tag enzymes. [, , , ] Interestingly, despite being a 3-methyladenine DNA glycosylase, the AAG enzyme exhibits activity towards both 3-Methyladenine and 3-Methylguanine, indicating overlapping substrate specificities for this DNA repair enzyme. [, ]

O6-Methylguanine

Compound Description: O6-Methylguanine is formed by the alkylation of guanine at the O6 position and is known to be a highly mutagenic lesion in DNA. [, ] It is repaired by O6-methylguanine-DNA methyltransferase (MGMT), a unique enzyme that directly removes the methyl group in a stoichiometric and irreversible reaction. [, ]

Acyclo-3-methylguanosine (3-Methylacyclovir)

Compound Description: Acyclo-3-methylguanosine is a synthetic acyclic nucleoside analogue of 3-Methylguanosine. [] It is synthesized from acyclovir and lacks the cyclic sugar moiety of natural nucleosides. [] Studies investigating its antiviral activity showed that N-3 methylation of acyclovir to form Acyclo-3-methylguanosine almost entirely abolished the antiviral activity. []

9-[(2-Hydroxyethoxy)methyl]-3-methyl-1,N-2-(prop-1-ene-1,2-diyl)guanine

Compound Description: This compound is a synthetic intermediate in the synthesis of Acyclo-3-methylguanosine. [] It is a tricyclic compound derived from acyclovir and contains the 3-methylguanine base. []

Relevance: This compound shares the 3-methylguanine base with 3-Methylguanine and is a key precursor in the synthesis of Acyclo-3-methylguanosine. [] Comparing the glycosidic hydrolysis rates of this compound to 3-Methylguanosine revealed that the steric hindrance imposed by the ribose sugar in 3-Methylguanosine has a minimal impact on its hydrolysis rate compared to the acyclic analogue. [] This observation suggests that electronic factors might play a more significant role in the hydrolysis of 3-Methylguanine derivatives than steric factors.

7-(α-D-Ribofuranosyl)-3-methylguanine and 9-(α-D-Ribofuranosyl)-3-methylguanine

Compound Description: These compounds are isomeric ribosylated forms of 3-methylguanine, differing in the position of the ribose sugar attachment to the purine base. [] 7-(α-D-Ribofuranosyl)-3-methylguanine has the sugar attached at the N7 position, while 9-(α-D-Ribofuranosyl)-3-methylguanine has it at the N9 position. [] Research indicates that the 7-isomer exhibits greater stability towards acidic hydrolysis compared to the 9-isomer. []

Relevance: These compounds are structurally very similar to 3-Methylguanine, differing only in the presence and position of the ribose sugar. [] This slight structural difference leads to a significant difference in their chemical stability, with the 7-isomer being more stable than the 9-isomer. [] This observation highlights the influence of even minor structural variations on the chemical properties of nucleosides.

Source and Classification

3-Methylguanine is classified as a methylated nucleobase. It is formed primarily through the action of alkylating agents, which add a methyl group to the nitrogen at the third position of guanine. Common sources of these alkylating agents include certain chemotherapeutic drugs and environmental carcinogens. The compound is often studied in the context of its role in DNA damage, repair processes, and its implications in cancer biology.

Synthesis Analysis

The synthesis of 3-methylguanine can be achieved through several methods, with one notable approach involving the methylation of guanine derivatives.

Improved Synthesis Method

A detailed synthesis method involves starting from 2,6-diamino-1-methyl-4-pyrimidone, which undergoes methylation to yield 3-methylguanine. The process includes:

  1. Reagents: Methyl iodide or dimethyl sulfate as methylating agents.
  2. Conditions: The reaction typically occurs under basic conditions, often using sodium hydroxide or potassium carbonate as a base.
  3. Purification: Post-reaction purification may involve recrystallization from ethanol or chromatography techniques to isolate pure 3-methylguanine.

This method has been refined for improved yields and purity compared to earlier synthetic routes .

Molecular Structure Analysis

3-Methylguanine has a molecular formula of C6H8N4OC_6H_8N_4O and a molar mass of approximately 168.16 g/mol.

Structural Characteristics

  • Core Structure: The structure consists of a purine base with a methyl group attached to the nitrogen atom at position 3.
  • Bonding: The compound features hydrogen bonding capabilities due to its amino groups, which are crucial for pairing with complementary bases during DNA replication.
  • Conformation: 3-Methylguanine adopts a planar structure similar to that of guanine, allowing it to fit into the double helix of DNA.

Spectroscopic methods such as nuclear magnetic resonance and mass spectrometry are typically employed to confirm the structure and purity of synthesized 3-methylguanine .

Chemical Reactions Analysis

3-Methylguanine participates in various chemical reactions that are critical for understanding its biological implications:

  1. DNA Incorporation: During DNA replication, 3-methylguanine can lead to mispairing with thymine instead of cytosine, resulting in mutations.
  2. Repair Mechanisms: The base excision repair pathway recognizes and removes 3-methylguanine through specific glycosylases that cleave the glycosidic bond, followed by further repair processes involving polymerases and ligases .
  3. Reactivity with Alkylating Agents: It can also react with other alkylating agents, leading to further modifications or cross-linking within DNA structures.
Mechanism of Action

The mechanism by which 3-methylguanine exerts its effects primarily revolves around its incorporation into DNA:

  1. Mispairing: When incorporated opposite cytosine during DNA replication, it leads to the insertion of adenine instead of thymine in subsequent rounds of replication.
  2. Mutagenesis: This mispairing contributes to genetic instability and can initiate tumorigenesis if not repaired effectively.
  3. Repair Pathways: Cells utilize various repair mechanisms such as O^6-methylguanine-DNA methyltransferase (MGMT) and base excision repair pathways to mitigate the damage caused by this lesion .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and polar organic solvents, facilitating its incorporation into biological systems.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but can undergo hydrolysis or further alkylation under certain conditions.
  • pKa Values: The pKa values indicate its behavior as a weak acid, influencing its interactions in biological systems.

These properties are essential for understanding how 3-methylguanine interacts within cellular environments and contributes to biological processes .

Applications

The study of 3-methylguanine has significant implications in various scientific fields:

  1. Cancer Research: Its role as a mutagen makes it crucial for understanding mechanisms underlying carcinogenesis.
  2. DNA Repair Studies: Investigating how cells repair damage caused by 3-methylguanine provides insights into therapeutic strategies for enhancing cancer treatment efficacy.
  3. Drug Development: Compounds targeting the repair mechanisms associated with 3-methylguanine could serve as potential cancer therapeutics.

Properties

CAS Number

2958-98-7

Product Name

3-Methylguanine

IUPAC Name

2-amino-3-methyl-7H-purin-6-one

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C6H7N5O/c1-11-4-3(8-2-9-4)5(12)10-6(11)7/h2H,1H3,(H,8,9)(H2,7,10,12)

InChI Key

XHBSBNYEHDQRCP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N=C1N)NC=N2

Synonyms

N3-Methylguanine; NSC 62622; 2-Amino-3,7-dihydro-3-methyl-6H-purin-6-one; 3-Methylguanine; 2-Amino-3-methyl-6-oxo-3,6-dihydro-7H-purine;

Canonical SMILES

CN1C2=C(C(=O)N=C1N)NC=N2

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